Nav1.7 inhibitors can be categorized based on their binding sites and mechanisms of action. The table below summarizes the key mechanisms and representative compounds.
| Target Site / Mechanism | Representative Inhibitor(s) | Molecular Action / Consequence | State Dependence |
|---|---|---|---|
| Pore Domain: Intracellular Gate (Site BIG) [1] | Carbamazepine, Bupivacaine, Lacosamide | Plugs the intracellular gate; constricts S6 helices to physically block ion conduction [1]. | Use-dependent (preferentially binds to inactivated states) [2] [1] |
| Pore Domain: Selectivity Filter [1] | Lacosamide (second binding pose) | Plugs the channel's selectivity filter from the central cavity [1]. | Information Not Specified |
| Pore Domain: Fenestrations [1] | Vinpocetine (III-IV fenestration), Vixotrigine (IV-I fenestration) | Accesses the pore domain through side windows (fenestrations) to stabilize inactivated state [1]. | State-dependent [1] |
| Voltage-Sensing Domain 4 (VSD4) [3] [4] | PF-05089771, GDC-0310, GNE-3565 | Binds to VSD4; stabilizes it in an "activated" but non-conducting state, preventing channel opening [3] [4]. | State-dependent [3] |
| Multi-Subtype Block (Nav1.7/1.8/1.9) [5] | ANP-230 | Blocks Nav1.7, Nav1.8, and Nav1.9 with similar potency; causes depolarizing shift in activation & decelerates gating [5]. | Tonic block (state- and use-independent) [5] |
| Protein-Protein Interaction (FGF13) [6] | PW164 | Disrupts interaction between Nav1.7 and FGF13; reduces current density without blocking channel directly [6]. | Tonic block (state- and use-independent) [6] |
To illustrate the relationships between these different mechanisms and their functional outcomes, the following diagram maps the key pathways:
Figure 1: Mapping of Nav1.7 inhibitor targets to their molecular mechanisms and functional outcomes.
For researchers aiming to characterize novel Nav1.7 inhibitors, the following core experimental methodologies are essential.
This is the gold standard for assessing the functional effects of inhibitors on ionic currents [2].
To demonstrate analgesic potential, compounds are tested in validated rodent pain models [2].
Cryo-EM is used to determine high-resolution structures of inhibitor-channel complexes, which is invaluable for rational drug design [1] [4].
The field is moving beyond simple pore blockade towards more sophisticated strategies.
Based on current information, the known details about aneratrigine can be summarized as follows:
| Property | Description |
|---|---|
| Mechanism of Action | Sodium channel protein type 9 subunit alpha (Naᵥ1.9) blocker [1]. |
| Stated Research Use | Neuropathic pain diseases research [1]. |
| CAS Number | 2097163-74-9 [1]. |
| Molecular Weight | 487.97 g/mol [1]. |
| Chemical Formula | C₁₉H₂₀ClF₂N₅O₂S₂ [1]. |
| Commercial Availability | Available for "research use only" from chemical suppliers (e.g., MedChemExpress) [1]. |
| Development Status | Preclinical research compound; no clinical trial data found in search results. |
While direct data on this compound is sparse, the search results provide crucial context about its target and the field of neuropathic pain research.
Should your research involve experimental validation of this compound, here are well-established preclinical models commonly used in the field. The table below summarizes key models, and the diagram illustrates a general workflow for in vivo efficacy assessment.
General Workflow for In Vivo Efficacy Assessment
| Model Name | Key Features & Application | Reference |
|---|
| Spinal Nerve Ligation (SNL) | - Tight ligation of L5/L6 spinal nerves.
The available information suggests that this compound is an early-stage research compound.
The table below summarizes the core technical data for this compound:
| Property | Description |
|---|---|
| CAS Number | 2097163-74-9 [1] [2] |
| Molecular Formula | C₁₉H₂₀ClF₂N₅O₂S₂ [1] [3] [2] |
| Molecular Weight | 487.97 g/mol [1] [3] [4] |
| Appearance | White to off-white solid [1] [2] |
| Primary Biological Target | Sodium channel protein type 9 subunit alpha (Nav1.7) [1] [3] |
| Reported IC₅₀ vs. Nav1.7 | 19 nM [5] |
| Research Application | Neuropathic pain diseases research [1] |
This compound mesylate, the salt form used in clinical formulations, is a BCS Class IV compound with low solubility and low permeability [5]. Its solubility is highly pH-dependent, being lowest (0.03-0.06 mg/mL) at gastric pH 1.2 and highest (~5.22 mg/mL) at pH 4.0 [5]. This property posed a major challenge for oral bioavailability.
Initial formulations used wet granulation with 20% sodium bicarbonate (NaHCO₃) to modulate gastric pH and enhance dissolution [5]. However, scaling up this process led to stability issues. Prolonged drying caused NaHCO₃ to decompose, raising the pH and triggering degradation, which resulted in discoloration and impurity levels exceeding limits [5].
The solution was a switch to dry granulation, which minimizes heat and moisture exposure. This method successfully produced stable batches at laboratory (1.5 kg), pilot (5.4 kg), and commercial (25.9 kg) scales, with total impurities below 0.05% and over 80% dissolution within 30 minutes at pH 4.0 [5]. This robust process enabled the drug's advancement to Phase 2a clinical trials [5].
This compound's mechanism of action is through selective blockade of the Nav1.7 sodium channel, which is encoded by the SCN9A gene [6] [7] [8]. This channel is predominantly expressed in peripheral pain-sensing neurons (nociceptors) and plays a critical role in amplifying subtle depolarizing signals to the threshold needed for action potential generation [7] [8].
The following diagram illustrates the role of Nav1.7 in pain signaling and the site of this compound's action.
Figure 1: this compound blocks Nav1.7 channels on pain-sensing neurons, preventing the amplification of pain signals before they reach the brain.
Human genetics validate Nav1..7 as a compelling drug target [6] [5]. Individuals with loss-of-function mutations in the SCN9A gene have a congenital inability to feel pain (though otherwise neurologically normal), while gain-of-function mutations cause severe inherited pain disorders like primary erythromelalgia and paroxysmal extreme pain disorder [6] [7] [8]. Blocking Nav1.7 is therefore expected to provide analgesia without the risks of addiction associated with opioids [5].
The core quantitative data for this compound is summarized in the table below.
| Property | Value / Description | Context / Comparison |
|---|---|---|
| IC₅₀ (Nav1.7) | 19 nM | Considered comparable to Pfizer's clinical candidate PF-05089771 (IC₅₀ = 11 nM) [1]. |
| Chemical Class | Not explicitly stated (distinct from aryl- and acylsulfonamides) | Developed as an alternative to earlier classes (aryl- and acylsulfonamides) which faced clinical limitations [1]. |
| Developmental Stage | Phase 2a (as of August 2025) | Advanced to Phase 2a following resolution of initial formulation stability issues [1]. |
| BCS Classification | Class IV | Characterized by low solubility and low permeability [1]. |
The primary data on this compound comes from a study focused on overcoming its formulation challenges.
Understanding this compound's potential requires considering the broader landscape of Nav1.7-targeted drugs. The following workflow outlines the key stages and considerations in this process, from target validation to addressing clinical translation challenges.
This field faces several significant hurdles that have prevented many potent inhibitors from becoming successful drugs.
Given the limited public data on this compound, you may find it valuable to:
The table below summarizes the core properties that define Aneratrigine mesylate as a BCS Class IV compound [1] [2] [3].
| Property | Value / Description | Significance |
|---|---|---|
| BCS Classification | Class IV | Low solubility, low permeability [1]. |
| Aqueous Solubility | 4.91 mg/mL (in water) [1]. | High variability makes formulation challenging. |
| Solubility at Gastric pH (1.2) | 0.06 mg/mL [1] [3]. | Very low solubility in stomach limits bioavailability. |
| pKa Values | pKa1=1.1, pKa2=3.0, pKa3=5.5, pKa4=8.7 [1]. | Complex pH-dependent solubility profile. |
| Partition Coefficient (Log P) | -0.54 (in water, 37°C) [1]. | Compound is highly hydrophilic. |
| Distribution Coefficient (Log D) | Ranges from -0.76 (pH 1) to 0.83 (pH 12) [1]. | Indicates limited membrane permeability across physiological pH range. |
The initial formulation used sodium bicarbonate (NaHCO₃) via wet granulation to modulate stomach pH and enhance dissolution [1] [2]. However, scaling up this process caused significant stability issues, including capsule discoloration and high impurity levels, due to NaHCO₃ decomposition under heat and moisture [1].
The successful solution was to switch to a dry granulation process. This method minimizes heat and moisture exposure, preserving the chemical integrity of the formulation. The dry granulation process was successfully scaled from laboratory to commercial batches, resulting in [1] [3]:
The following diagram illustrates the experimental workflow that led to the optimized formulation:
Experimental workflow for this compound formulation optimization.
The methodology for preparing the stable this compound capsules via dry granulation is as follows [1] [2]:
The table below summarizes the available data for aneratrigine hydrochloride. Note that the solubility value is for the free base form and should be used as a reference.
| Property | Value / Description |
|---|---|
| CAS Number | 2097163-75-0 [1] [2] |
| Molecular Formula | C₁₉H₂₁Cl₂F₂N₅O₂S₂ [1] [2] |
| Molecular Weight | 524.44 g/mol [1] [2] |
| Solubility in DMSO | ~100 mg/mL (estimated from free base data) [3] |
| Related Form | This compound (free base, CAS 2097163-74-9) [3] [1] |
| Storage | Store as a solid at recommended conditions; in solvent, store at -80°C for 6 months or -20°C for 1 month [1] [2] |
For the free base form of this compound, a detailed protocol for preparing a 100 mg/mL stock solution in DMSO is available [3]. You can adapt this general procedure for the hydrochloride salt.
When using DMSO as a solvent, it is critical to account for its potential effects on biological systems, even at low concentrations.
To establish a reliable protocol for your work with this compound hydrochloride, you may need to generate your own empirical data. The following diagram outlines a suggested workflow.
Given the lack of explicit data for the hydrochloride salt, here are practical steps you can take:
Aneratrigine's properties present challenges for formulation and handling, which are critical for experimental success.
Key Properties: [1]
Hazards and Safe Handling: this compound is classified as Acute Toxicity, Oral (Category 4), with the hazard statement H302: Harmful if swallowed [3]. Please adhere to the following precautions:
The table below summarizes standard preparation methods for in vitro and in vivo applications based on current data.
Table 1: Standard Preparation Methods for this compound
| Application | Solvent / Formulation | Target Concentration | Protocol Steps & Notes |
|---|
| In Vitro Assays [2] | Anhydrous DMSO | 100 mg/mL (204.93 mM) | 1. Weigh the required mass of this compound. 2. Add DMSO to achieve the final concentration. 3. Use ultrasonic treatment to aid dissolution if necessary. Note: DMSO is hygroscopic; use a newly opened container to prevent water absorption. | | In Vivo Injection (Mouse/Rat) [4] | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2.5 mg/mL | 1. Prepare a 25 mg/mL stock solution in DMSO. 2. Mix 100 µL stock with 400 µL PEG300 and 50 µL Tween 80. 3. Add 450 µL saline to a final volume of 1 mL. | | In Vivo Injection (Alternate) [4] | 10% DMSO + 90% Corn Oil | 2.5 mg/mL | 1. Prepare a 25 mg/mL stock solution in DMSO. 2. Add 100 µL stock to 900 µL corn oil and mix well. | | Oral Administration (Mouse/Rat) [4] | 0.5% Carboxymethylcellulose Sodium (CMC-Na) | 2.5 mg/mL | 1. Prepare a 0.5% CMC-Na solution in purified water. 2. Add this compound powder to the solution and suspend by mixing (e.g., vortexing). Note: This forms a suspension, not a true solution. |
Proper storage is critical for maintaining the chemical integrity of this compound.
Table 2: Recommended Storage Conditions
| Form | Temperature | Shelf Life | Notes |
|---|---|---|---|
| Powder [2] [3] | -20°C | 3 years | Keep the container tightly sealed in a cool, well-ventilated place. |
| Stock Solution in DMSO [2] | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution in DMSO [2] | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
The following diagram outlines the logical decision-making process for preparing this compound for your experiments, based on the protocols above.
Aneratrigine is a potent and selective Nav1.7 inhibitor developed as a promising non-opioid analgesic candidate. The mesylate salt form used in clinical formulations is classified as a BCS class IV compound, characterized by low solubility and low permeability, presenting a significant challenge for oral bioavailability [1]. Its solubility is profoundly pH-dependent, a critical factor that must be managed through formulation strategies to ensure adequate dissolution and absorption. These application notes provide a consolidated reference on the physicochemical properties of this compound mesylate and detail standardized protocols for profiling its solubility and stability, essential for robust formulation development.
A comprehensive understanding of the pH-solubility profile is fundamental to designing an effective formulation for this compound mesylate. The key physicochemical parameters are summarized below.
Table 1: Key Physicochemical Properties of this compound Mesylate
| Property | Value / Description | Condition / Method | Significance |
|---|---|---|---|
| BCS Classification | Class IV (Low Solubility, Low Permeability) | N/A | High development complexity; requires solubility and permeability enhancement [1] |
| pKa Values | pKa1 = 1.1, pKa2 = 3.0, pKa3 = 5.5, pKa4 = 8.7 | ACD/Percepta simulation | Explains complex pH-dependent solubility behavior [1] |
| Partition Coefficient (Log P) | -0.54 | In water, 37 °C | Indicates high hydrophilicity [1] |
| Distribution Coefficient (Log D) | -0.76 to 0.83 | pH 1 to 12 | Confirms pH-dependent lipophilicity and limited membrane permeability [1] |
The solubility of this compound mesylate varies dramatically across the physiological pH range due to its multiple pKa values. This profile directly informs formulation strategies, such as the use of alkalizing agents to modulate the gastric environment.
Table 2: pH-Dependent Solubility Profile of this compound Mesylate
| pH Condition | Solubility (mg/mL) | Physiological Correlation & Formulation Implication |
|---|---|---|
| Gastric pH (1.2) | 0.03 - 0.06 | Major absorption barrier; necessitates pH modulation in formulation [1] |
| pH 4.0 | 5.22 | Represents the duodenal environment (primary absorption site); target pH for dissolution enhancement [1] |
| Intestinal pH (6.8) | 0.71 | Indicates re-precipitation risk in the intestines [1] |
| Aqueous Media | 4.91 | Baseline solubility without pH effects [1] |
The following diagram illustrates the logical relationship between the drug's properties, the identified problem, the implemented formulation strategy, and the final outcome, highlighting the critical decision points.
This section outlines detailed methodologies for key experiments used to characterize this compound mesylate.
Objective: To determine the equilibrium solubility of this compound mesylate across a range of physiologically relevant pH buffers.
Materials:
Method:
This protocol is adapted from methodologies used for similar compounds, such as Alectinib HCl [2].
Objective: To quantify this compound mesylate concentration in solubility samples and identify degradation products in stability studies.
Materials:
Method:
Objective: To identify incompatibilities between the API and excipients, particularly under conditions of heat and moisture.
Materials: API, individual excipients (lactose, NaHCO₃, croscarmellose sodium, Mg stearate, etc.).
Method:
The workflow for the comprehensive characterization of the API, from initial property assessment to final formulation decision-making, is visualized below.
Initial formulation efforts for this compound used wet granulation with 20% sodium bicarbonate (NaHCO₃) to create a microenvironment with a higher pH upon dissolution, successfully improving dissolution to 82.6% at 30 minutes versus 38.7% without the alkalizer [1]. However, scaling this process to production (25.9 kg batch) revealed critical stability issues. Prolonged drying (>16 hours at 60°C) caused NaHCO₃ to decompose, increasing the pH of the formulation and catalyzing degradation. This resulted in discoloration and total impurity levels of 1.3%, exceeding the 1.0% specification limit [1].
To resolve this, the manufacturing process was switched to dry granulation (roller compaction), which minimizes heat and moisture exposure. This change resulted in a highly stable product with total impurities below 0.05% and maintained dissolution performance exceeding 80% at 30 minutes in pH 4.0 media, successfully enabling the product's advancement to Phase 2a trials [1].
Aneratrigine is a potent and selective Nav1.7 inhibitor developed as a non-opioid analgesic for acute pain. The active pharmaceutical ingredient (API), this compound mesylate, is a BCS Class IV compound characterized by low solubility (0.03-0.06 mg/mL at pH 1.2) and low permeability, posing significant challenges for oral bioavailability [1] [2]. An initial formulation strategy used sodium bicarbonate (NaHCO₃) as an alkalizing agent for in situ pH modulation to enhance dissolution in the stomach. However, scaling up the wet granulation process led to significant stability challenges, including capsule content discoloration and excessive degradant formation, attributed to the decomposition of NaHCO₃ under thermal and moisture stress [1] [2]. This document details the successful development and scale-up of a stable this compound capsule formulation using dry granulation.
The primary goal was to enhance the chemical stability of the formulation while maintaining the improved dissolution profile provided by the alkalizing agent.
This protocol outlines the roller compaction method, which is preferred over the older slugging process due to its superior process control, scalability, and efficiency [4].
3.1. Equipment and Materials
3.2. Step-by-Step Process Description The following workflow visualizes the entire dry granulation and encapsulation process:
3.3. Critical Process Parameters (CPPs) The following parameters must be monitored and controlled to ensure consistent granule quality [2] [4] [5].
| Unit Operation | Critical Process Parameter | Target Range / Control Strategy |
|---|---|---|
| Blending | Blending Speed & Time | 15-20 minutes at fixed RPM to ensure uniformity. |
| Roller Compaction | Roll Pressure | 20-40 bar (optimized to form ribbons without over-compaction). |
| Roll Gap | 2.0-3.0 mm (maintained consistently). | |
| Screw Feeder Speed | 10-25 RPM (adjusted to ensure consistent feed). | |
| Milling | Mill Screen Aperture | 1.0-1.5 mm. |
| Mill Rotor Speed | 1000-1500 RPM. |
Rigorous in-process and release testing are critical for ensuring the final product quality.
4.1. Key Analytical Tests and Specifications
| Test | Method | Specification |
|---|---|---|
| Assay & Content Uniformity | HPLC | 90.0-110.0% of label claim; RSD ≤2.0% |
| Related Substances (Impurities) | HPLC (Validated Stability-Indicating Method) | Any individual impurity: ≤0.2%; Total impurities: ≤1.0% [2] |
| Dissolution | USP Apparatus II (Paddle), 900 mL pH 4.0 buffer, 50 rpm | Q=80% in 30 minutes [1] [2] |
| Loss on Drying (LOD) | IR Moisture Balance, 105°C | ≤2.0% w/w |
| Granule Properties | Laser Diffraction, Bulk/Tapped Density | Particle Size (d50): 150-500 μm; Carr Index: <20 [6] |
4.2. Stability Studies Stability studies must be conducted according to ICH guidelines. The optimized dry granulation formulation demonstrated enhanced stability, with total impurities remaining below 0.05% under accelerated conditions, a significant improvement over the unstable wet granulation batches [1] [2].
The dry granulation process was successfully scaled from laboratory to commercial production, demonstrating robustness across different scales [2].
| Batch Scale | Batch Size | Key Scale-Up Findings |
|---|---|---|
| Laboratory | 1.5 kg | Process parameters established; initial stability verified. |
| Pilot | 5.4 kg | Confirmed scalability of CPPs; granule properties consistent with lab batch. |
| Commercial | 25.9 kg | Demonstrated robust, reproducible process; chemical integrity maintained (total impurities <0.05%) [1] [2]. |
For continuous manufacturing, Residence Time Distribution (RTD) modeling can be applied for advanced process control and material tracking, facilitating real-time release and handling of out-of-specification (OOS) material [5].
The transition from wet granulation to dry granulation successfully resolved the critical stability issues in the this compound capsule formulation. This approach eliminated the heat and moisture stress that caused NaHCO₃ decomposition and subsequent API degradation. The documented protocol provides a robust, scalable, and transferable manufacturing platform for this compound, ensuring consistent product quality and supporting its successful advancement to Phase 2a clinical trials. This work also serves as a valuable model for developing other heat- and moisture-sensitive drug products containing functional alkalizing excipients.
Aneratrigine is a potent and selective Nav1.7 inhibitor that has emerged as a promising non-opioid analgesic candidate for treating neuropathic pain. As a sodium channel blocker, it targets the Nav1.7 voltage-gated sodium channel, a key regulator of peripheral nociceptors that has been genetically validated as a therapeutic target for pain relief. The development of this compound addresses a critical unmet medical need for non-addictive analgesics as an alternative to opioid medications that carry significant risks of addiction and respiratory depression. [1] [2]
The active pharmaceutical ingredient (API), this compound mesylate, is classified as a BCS Class IV compound, characterized by both low solubility and low permeability. This presents significant formulation challenges, particularly due to its pH-dependent solubility profile. This compound mesylate demonstrates minimal solubility (0.03 mg/mL) at gastric pH 1.2, with solubility increasing to a maximum of 5.22 mg/mL at pH 4.0, resembling the slightly acidic environment of the upper duodenum. This solubility profile is attributed to its multiple dissociation constants (pKa1 = 1.1, pKa2 = 3.0, acidic pKa3 = 5.5, and basic pKa4 = 8.7). The compound is highly hydrophilic with a partition coefficient (log P) of -0.54 and a distribution coefficient (log D) ranging from -0.76 to 0.84 across pH 1-12, reflecting its limited membrane permeability. [1]
Initial formulation strategies incorporated 20% sodium bicarbonate (NaHCO₃) as an alkalizing agent to enhance dissolution through in situ pH modulation in the gastric environment. While this approach successfully improved dissolution (82.6% release at 30 minutes compared to 38.7% without alkalizer), scaling up the wet granulation process to production batches (25.9 kg) revealed critical stability issues, including capsule content discoloration (from white to pale yellow) and excessive formation of degradation products, with total impurities reaching 1.3%, exceeding the specification limit of 1.0%. These stability challenges were attributed to NaHCO₃ decomposition during prolonged drying (>16 hours at 60°C), which generated NaOH and catalyzed degradation pathways not observed in laboratory-scale batches with shorter drying times (5 hours). This underscored the moisture and thermal sensitivity of the formulation and necessitated robust compatibility testing protocols. [1]
The compatibility testing protocol employs a systematic exclusion approach to identify incompatibilities between this compound and specific excipients. The experimental design includes a reference formulation (C1) and five variants (C2-C6), each excluding a single excipient to isolate its potential impact on stability. [1]
Table 1: Formulation Compositions for Compatibility Testing
| Component | C1 (Reference) | C2 (No Lactose) | C3 (No NaHCO₃) | C4 (No CCS) | C5 (No SiO₂) | C6 (No MgSt) |
|---|---|---|---|---|---|---|
| API (g) | 4.79 | 4.79 | 4.79 | 4.79 | 4.79 | 4.79 |
| Lactose monohydrate (g) | 1.93 | - | 1.93 | 1.93 | 1.93 | 1.93 |
| Sodium bicarbonate (g) | 0.96 | 0.96 | - | 0.96 | 0.96 | 0.96 |
| Croscarmellose sodium (g) | 0.48 | 0.48 | 0.48 | - | 0.48 | 0.48 |
| Colloidal silicon dioxide (g) | 0.10 | 0.10 | 0.10 | 0.10 | - | 0.10 |
| Magnesium stearate (g) | 0.10 | 0.10 | 0.10 | 0.10 | 0.10 | - |
| Total (g) | 9.60 | 7.38 | 7.68 | 9.12 | 9.50 | 9.50 |
For each batch, accurately weigh all components according to the formulations in Table 1. Thoroughly mix the components in a 100 mL beaker using a spatula. Add purified water (up to 10 mL per batch) to simulate the large-scale wet granulation process, ensuring complete wetting of the mixture. Subject the wet mixtures to accelerated stress conditions (60°C for 16 hours) to mimic the prolonged drying conditions encountered during commercial-scale production. [1]
The laboratory-scale compatibility testing revealed critical stability issues with the wet granulation process when scaled to production conditions. Under accelerated stress conditions mimicking commercial-scale drying (60°C for 16 hours), the reference formulation C1 containing sodium bicarbonate exhibited significant degradation, with multiple impurities exceeding their individual threshold of 0.2%. [1]
Table 2: Impurity Profile Under Accelerated Stress Conditions
| Impurity RRT | Amount (%) | Identification | Specification Limit |
|---|---|---|---|
| 0.92 | 0.38% | Degradant A | ≤0.2% |
| 2.40 | 0.32% | Degradant B | ≤0.2% |
| 2.44 | 0.27% | Degradant C | ≤0.2% |
| Total Impurities | 1.3% | - | ≤1.0% |
The root cause analysis determined that the instability was attributed to sodium bicarbonate decomposition under thermal and moisture stress during prolonged drying. The decomposition generated NaOH, which increased the microenvironmental pH and catalyzed degradation pathways not observed in laboratory-scale batches with shorter drying times (5 hours). This finding was confirmed through the compatibility testing variants, particularly formulation C3 (without sodium bicarbonate), which demonstrated significantly improved stability. [1]
The inclusion of 20% sodium bicarbonate in the formulation was essential for achieving adequate dissolution performance due to the pH-dependent solubility of this compound mesylate. The alkalizing agent created a microenvironment that enhanced dissolution through in situ pH modulation. [1]
Table 3: Dissolution Performance Comparison
| Formulation | % Release at 30 min (pH 4.0) | T₈₀% (minutes) | Comparison to Reference |
|---|---|---|---|
| With NaHCO₃ | 82.6% | 22 | Reference |
| Without NaHCO₃ | 38.7% | >60 | -53.9% |
The dissolution enhancement provided by sodium bicarbonate was critical for bioavailability, as the solubility of this compound mesylate increases from 0.03 mg/mL at gastric pH 1.2 to 5.22 mg/mL at pH 4.0, resembling the slightly acidic environment of the upper duodenum, a major absorption site. [1]
The following diagram illustrates the complete laboratory-scale compatibility testing workflow for this compound formulation development:
Diagram 1: Comprehensive compatibility testing workflow for this compound formulation development
The following diagram illustrates the identified degradation pathways of this compound under stress conditions and the protective mechanism of dry granulation:
Diagram 2: this compound degradation pathways and stabilization mechanism
The laboratory-scale compatibility testing for this compound formulations revealed critical insights into the drug-excipient interactions that significantly impact stability and performance. The systematic approach of testing formulation variants with individual excipient exclusions successfully identified sodium bicarbonate as both a critical component for dissolution enhancement and a potential source of instability under certain processing conditions. [1]
The decomposition mechanism of sodium bicarbonate under thermal and moisture stress was determined to be the primary cause of instability in production-scale wet granulation batches. During prolonged drying (>16 hours at 60°C), sodium bicarbonate decomposes to form sodium hydroxide, which increases the microenvironmental pH and catalyzes degradation pathways in this compound. This phenomenon was not observed in laboratory-scale batches with shorter drying times (5 hours), highlighting the critical impact of scale-up on formulation stability. The degradation products observed at relative retention times 0.92, 2.40, and 2.44 were directly correlated with this decomposition process. [1]
Based on these findings, the implementation of dry granulation as an alternative manufacturing process successfully addressed the stability challenges by minimizing heat and moisture exposure. This approach maintained the chemical integrity of the formulation across laboratory (1.5 kg), pilot (5.4 kg), and commercial (25.9 kg) batches, with total impurities remaining below 0.05% while achieving the target dissolution profile of >80% release at 30 minutes in pH 4.0 medium. [1]
These compatibility testing protocols and findings provide a robust framework for developing formulations containing alkalizing agents for pH-dependent soluble compounds. The systematic approach to identifying incompatibilities and the strategic implementation of alternative manufacturing processes can be applied to other heat- and moisture-sensitive compounds, potentially accelerating the development timeline while ensuring product quality and stability. [1]
Aneratrigine is a potent and selective Nav1.7 inhibitor developed as a non-opioid analgesic candidate [1]. Its mesylate salt is classified as a BCS Class IV compound, characterized by low solubility and low permeability [1]. This presents significant challenges for its oral bioavailability and formulation stability.
The primary challenges for its HPLC impurity analysis stem from its complex degradation behavior. As detailed in the table below, specific impurities arise under stress conditions, particularly in the presence of alkaline components formed during the decomposition of formulation excipients like sodium bicarbonate (NaHCO₃) [1].
The stability of the this compound formulation is critical for reliable impurity analysis. Initial commercial-scale production using wet granulation introduced critical stability issues, including capsule content discoloration and excessive degradant formation [1]. These impurities were attributed to the decomposition of NaHCO₃ under thermal and moisture stress during prolonged drying, which raised the micro-environmental pH and catalyzed degradation pathways not observed in small-scale tests [1].
This underscores that the sample preparation and handling conditions for HPLC analysis must be carefully controlled to avoid generating artifacts during the analytical process itself. The switch to dry granulation minimized heat and moisture exposure, resulting in a stable formulation with total impurities below 0.05% [1].
Although a specific method for this compound is not published, the following parameters are proposed based on the drug's properties and standard practices for stability-indicating methods [2] [3].
| Parameter | Proposed Conditions / Value |
|---|---|
| Analytical Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection |
| Objective | Quantitative estimation of this compound and its potential impurities/degradants in bulk drug and dosage forms. |
| Chromatographic Column | C18, 250 mm x 4.6 mm, 3 µm (e.g., InertSustain C18) |
| Mobile Phase | Gradient elution with Buffer and Acetonitrile |
| Mobile Phase A | Phosphate Buffer (pH 8.0) : Acetonitrile (50:50 v/v) |
| Mobile Phase B | Phosphate Buffer (pH 8.0) : Acetonitrile (30:70 v/v) |
| Buffer Preparation | 0.01 M Potassium Dihydrogen Phosphate, adjust pH to 8.0 with Diethylamine |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Gradient Programme | Time (min)/%B: 0.01/50, 5/50, 12/60, 15/70, 25/90, 30/50, 35/50 |
| Diluent | Acetonitrile and pH 3.0 Phosphate Buffer (50:50 v/v) |
| Sample Concentration | 1000 µg/mL of this compound |
This method is designed as a stability-indicating assay capable of separating this compound from its potential impurities and degradants.
To validate the stability-indicating nature of the method, subject the API and formulation to stress conditions [2].
After stress testing, assay the samples against a qualified reference standard. The mass balance (assay value + sum of impurities + sum of degradants) should be close to 100%, demonstrating the method's effectiveness [2].
The developed HPLC method should be validated as per ICH guidelines to ensure reliability [2] [3].
The following diagram outlines the logical workflow for developing and applying the HPLC method for this compound, connecting the formulation challenges with the analytical process.
This application note provides a foundation for the HPLC-based impurity analysis of this compound, integrating insights from its formulation development. The core strategy hinges on employing a stability-indicating method with basic pH control and a rigorous validation protocol. By understanding the intrinsic stability challenges of the drug-product combination, scientists can develop a more robust and reliable analytical procedure to ensure the safety and quality of this compound throughout its development lifecycle.
1. Background and Formulation Challenge Aneratrigine is a potent and selective Nav1.7 inhibitor developed as a promising non-opioid analgesic candidate [1] [2]. However, as a BCS class IV compound, it suffers from very poor aqueous solubility in acidic gastric conditions (0.06 mg/mL at pH 1.2), which led to limited bioavailability in initial Phase 1 studies [2]. To overcome this, a capsule formulation containing 20% sodium bicarbonate (NaHCO₃) was developed. The alkalizer works via in-situ pH modulation in the stomach, enhancing the drug's dissolution and absorption in the upper duodenum, where its solubility is highest (up to 5.22 mg/mL at pH 4.0) [2].
2. Stability Challenge and Root Cause Analysis Initially, the formulation was manufactured using wet granulation. While this was successful at a laboratory scale (0.72 kg), significant stability issues emerged during production-scale batches (25.9 kg) [1] [2]. These issues included:
Root cause investigation confirmed that the prolonged heat and moisture exposure during the extended drying cycle (>16 hours at 60°C) in large-scale wet granulation caused partial decomposition of sodium bicarbonate. This decomposition raised the microenvironmental pH, which in turn catalyzed the degradation of this compound [2].
3. Solution: Dry Granulation Process To resolve these stability issues, the manufacturing process was switched to dry granulation, which minimizes heat and moisture exposure [1] [2]. This change successfully produced stable, scalable batches across laboratory (1.5 kg), pilot (5.4 kg), and commercial (25.9 kg) scales. The optimized formulation exhibited excellent chemical stability, with total impurities below 0.05%, and achieved a dissolution rate of over 80% at 30 minutes in pH 4.0 medium [1] [2].
The following table summarizes the key quantitative data from the study:
| Parameter | Initial Wet Granulation (Production Scale) | Optimized Dry Granulation |
|---|---|---|
| Batch Size | 25.9 kg | 25.9 kg |
| Total Impurities | 1.3% (after 1 month, accelerated) | < 0.05% |
| Dissolution | Not specified (presumed compromised) | >80% at 30 min, pH 4.0 |
| Process Drying Time | >16 hours at 60°C | Not applicable |
| Content Discoloration | Yes (White to Pale Yellow) | No |
This protocol outlines the scalable dry granulation process for manufacturing stable this compound capsules containing sodium bicarbonate [2].
1. Bill of Materials (for a 1.5 kg Laboratory Batch) The table below lists the components for the intragranular and extragranular phases.
| Component | Function | Quantity per Batch (g) |
|---|---|---|
| Intragranular | ||
| This compound Mesylate | API | 4.79 |
| Lactose Monohydrate (Fast Flo 316) | Diluent | 1.93 |
| Sodium Bicarbonate (Emprove Essential) | Alkalizing Agent | 0.96 |
| Extragranular | ||
| Sodium Bicarbonate (Emprove Essential) | Alkalizing Agent | 0.96 |
| Lactose Monohydrate (Supertab 30GR) | Diluent | 0.29 |
| Croscarmellose Sodium (Ac-di-sol SD-711) | Disintegrant | 0.48 |
| Colloidal Silicon Dioxide (Aerosil 200 Pharma) | Glidant | 0.10 |
| Magnesium Stearate (Ligamed MF-2V-MB) | Lubricant | 0.10 |
| Total | 9.60 |
2. Equipment
The following diagram illustrates the logical workflow of the formulation development and the identified stability challenge.
To conclusively identify the root cause of the instability, a laboratory-scale stress test was designed [2].
1. Objective To mimic the prolonged drying conditions of commercial-scale wet granulation and confirm the role of sodium bicarbonate in the degradation of this compound.
2. Methodology
3. Analysis
4. Expected Outcome The formulation containing sodium bicarbonate (C1) and the variant missing only the disintegrant or glidant (C4, C5) will show significant degradation and discoloration. Crucially, the variant without sodium bicarbonate (C3) will remain stable, providing direct evidence that the instability is driven by the alkalizer under heat and moisture stress [2].
This guide addresses the specific stability issue where Aneratrigine capsule contents changed color from white to pale yellow during production-scale manufacturing [1] [2].
The discoloration and impurity formation were traced to the decomposition of sodium bicarbonate (NaHCO3) during the prolonged drying phase of the wet granulation process at a commercial scale [1] [2].
To eliminate the root cause, the manufacturing process was switched from wet granulation to dry granulation (roller compaction). This method minimizes heat and moisture exposure, thereby stabilizing the NaHCO3-containing formulation [1] [2].
The table below summarizes the key improvements achieved with dry granulation across different production scales:
| Parameter | Wet Granulation (Production Scale) | Dry Granulation (All Scales) |
|---|---|---|
| Process Scalability | Not scalable; issues at 25.9 kg batch | Scalable: 1.5 kg (lab), 5.4 kg (pilot), 25.9 kg (commercial) |
| Chemical Stability | Poor; total impurities reached 1.3% | Excellent; total impurities < 0.05% |
| Dissolution Performance | Not specified for problematic batches | >80% release at 30 minutes (pH 4.0) |
| Physical Appearance | Discoloration (white to pale yellow) | No discoloration reported |
The following diagram illustrates the troubleshooting logic and the validated path to resolution:
This protocol outlines the scalable dry granulation process used to manufacture stable this compound capsules [1].
1. Objective: To manufacture a stable capsule formulation of this compound mesylate using dry granulation to minimize heat and moisture exposure.
2. Materials: - API: this compound mesylate [1]. - Excipients: Lactose monohydrate (e.g., Fast Flo 316), Microcrystalline Cellulose (e.g., Avicel PH102), Sodium Bicarbonate (NaHCO3), Croscarmellose Sodium, Colloidal Silicon Dioxide, Magnesium Stearate [1].
3. Equipment: Weighing balance, blender, roller compactor, mill, sifter, capsule filling machine.
4. Procedure: - Step 1: Blending - Weigh the API (this compound mesylate) and all intragranular excipients (including NaHCO3) according to the formulation. - Load them into a suitable blender and mix until a homogeneous blend is achieved. - Step 2: Granulation - Pass the pre-blended mixture through a roller compactor to form compacted ribbons or flakes. - The key parameters to control are roller pressure, gap, and feed speed. - Step 3: Milling & Sizing - Mill the compacted ribbons through a suitable screen to produce uniform granules. - Step 4: Final Blending - Add the milled granules and any extragranular excipients (e.g., disintegrant, lubricant) to the blender. - Mix thoroughly to ensure a uniform final blend. - Step 5: Encapsulation - Fill the final blend into size 00 gelatin capsules using a capsule filling machine.
5. Critical Quality Attributes (CQAs) to Monitor: - Appearance: Capsule contents must be white with no discoloration. - Purity: Total impurities should be below 0.05%. - Dissolution: More than 80% of the drug should be released within 30 minutes at pH 4.0.
Q1: Why was sodium bicarbonate necessary in the this compound formulation? this compound has very poor solubility in acidic gastric conditions (0.06 mg/mL at pH 1.2). Sodium bicarbonate was used as an alkalizing agent to modulate the gastric pH in situ, thereby enhancing the drug's dissolution and ultimately its oral bioavailability [1] [2].
Q2: Are there regulatory considerations for changing a drug's color or formulation? Yes. Regulatory bodies like the FDA provide guidance on formulation changes, including those involving colorants. If a color change is due to a formulation or process adjustment, it may require a regulatory submission. The FDA's 2025 draft guidance suggests that in many cases, replacing a color additive can be reported in a "Changes Being Effected in 30 Days" (CBE-30) supplement [3] [4]. However, any change that could impact the drug's safety or critical attributes would require a more stringent Prior Approval Supplement (PAS).
Q3: Is dry granulation suitable for other heat- or moisture-sensitive compounds? Yes. The successful resolution of this compound's stability challenges establishes dry granulation as a robust manufacturing platform for other heat- and moisture-sensitive compounds, especially those containing unstable functional excipients like alkalizers [1] [2].
Q1: What is the primary cause of Aneratrigine impurity formation during wet granulation?
Q2: Why weren't these stability issues detected in initial lab-scale tests?
Q3: What is the recommended alternative manufacturing process?
Q4: If I must use wet granulation, what parameters should I control?
| Observed Problem | Potential Root Cause | Recommended Corrective Action |
|---|---|---|
| Discoloration of granules/capsule content (e.g., white to yellow) | Alkaline-induced degradation due to NaHCO₃ decomposition during drying [1]. | Switch to dry granulation. If not possible, drastically reduce drying temperature and time at scale [1]. |
| High levels of specific impurities (e.g., RRT 0.92, 2.40, 2.44) | Elevated pH triggers specific degradation pathways of the API [1]. | Reformulate using dry granulation. This has been proven to reduce total impurities to <0.05% [1] [2]. |
| Impurities exceed specification limits (e.g., Total impurities >1.0%) | Formulation is inherently unstable under the thermal/moisture stress of scaled-up wet granulation [1]. | Adopt dry granulation. This process is scalable and maintains chemical integrity from lab (1.5 kg) to commercial (25.9 kg) batches [1]. |
This lab-scale stress test can help you replicate and confirm the instability issue [1].
1. Objective: To mimic production-scale stress and identify the root cause of impurity formation in a sodium bicarbonate-containing this compound formulation.
2. Materials:
3. Methodology:
Table: Experimental Formulation Design for Root Cause Analysis (Amounts in grams) [1]
| Component | C1 (Ref) | C2 (No Lactose) | C3 (No NaHCO₃) | C4 (No CCS) | C5 (No SiO₂) | C6 (No MgSt) |
|---|---|---|---|---|---|---|
| Intragranular | ||||||
| API | 4.79 | 4.79 | 4.79 | 4.79 | 4.79 | 4.79 |
| Lactose Monohydrate | 1.93 | - | 1.93 | 1.93 | 1.93 | 1.93 |
| Sodium Bicarbonate | 0.96 | 0.96 | - | 0.96 | 0.96 | 0.96 |
| Extragranular | ||||||
| Sodium Bicarbonate | 0.96 | 0.96 | - | 0.96 | 0.96 | 0.96 |
| Lactose Monohydrate | 0.29 | 0.00 | 0.29 | 0.29 | 0.29 | 0.29 |
| Croscarmellose Sodium (CCS) | 0.48 | 0.48 | 0.48 | - | 0.48 | 0.48 |
| Colloidal Silicon Dioxide (SiO₂) | 0.10 | 0.10 | 0.10 | 0.10 | - | 0.10 |
| Magnesium Stearate (MgSt) | 0.10 | 0.10 | 0.10 | 0.10 | 0.10 | - |
| Total Batch Weight | 9.60 | 7.38 | 7.68 | 9.12 | 9.50 | 9.50 |
If your investigation confirms the instability, transitioning to dry granulation is the recommended path. The following diagram outlines the critical steps and decision points in this transition workflow.
The case of this compound clearly demonstrates that a formulation perfectly stable at lab scale can fail under production conditions [1]. The evidence strongly supports dry granulation as the most robust and scalable solution to eliminate impurity formation caused by the interaction between sodium bicarbonate and wet granulation processes [1] [2].
The core stability issue with Aneratrigine is linked to its formulation process, specifically when sodium bicarbonate (NaHCO₃) is used with wet granulation. The table below summarizes the key differences between the problematic and optimized manufacturing processes.
| Feature | Wet Granulation Process (With Issues) | Dry Granulation Process (Optimized) |
|---|---|---|
| Primary Issue | Chemical instability and discoloration upon scaling [1] [2] | Successful scaling from lab to commercial batches [1] |
| Root Cause | Decomposition of NaHCO₃ during prolonged drying (>16 h at 60°C), generating NaOH and raising pH [1] [2] | Minimal exposure to heat and moisture [1] |
| Observed Defects | Discoloration (white to pale yellow); total impurities reached 1.3%, exceeding the 1.0% specification limit [1] [2] | Maintained chemical integrity; total impurities <0.05% [1] |
| Dissolution Performance | Improved dissolution initially (82.6% release at 30 min) [1] | Maintained improved dissolution (>80% at 30 min, pH 4.0) [1] |
| Process Scalability | Failed at production scale (25.9 kg batches) [1] | Successful across lab (1.5 kg), pilot (5.4 kg), and commercial (25.9 kg) scales [1] |
To systematically investigate the stability failure, the researchers conducted a lab-scale stress test to mimic production conditions [1] [2].
The following diagram illustrates the logical relationship of the stability problem and its solution, summarizing the information from the tables above.
The table below summarizes the optimized parameters for Aneratrigine dry granulation, based on a successful scale-up study. The process was specifically developed to overcome stability issues encountered with wet granulation, such as capsule discoloration and excessive degradant formation [1].
| Parameter | Laboratory Scale (1.5 kg) | Pilot Scale (5.4 kg) | Commercial Scale (25.9 kg) | Critical Quality Impact |
|---|---|---|---|---|
| Process | Dry Granulation (Roller Compaction) | Dry Granulation (Roller Compaction) | Dry Granulation (Roller Compaction) | Scalability and Product Stability [1] |
| Formulation | 20% sodium bicarbonate (alkalizing agent) | 20% sodium bicarbonate (alkalizing agent) | 20% sodium bicarbonate (alkalizing agent) | Enhances dissolution via in situ pH modulation [1] |
| Key Excipients | Lactose, Microcrystalline Cellulose, Croscarmellose Sodium, Magnesium Stearate [1] | (Assumed consistent with lab scale) | (Assumed consistent with lab scale) | Ensures blend flowability and compressibility |
| Thermal/Moisture Control | Minimal exposure | Minimal exposure | Minimal exposure | Prevents NaHCO3 decomposition and API degradation [1] |
| Resulting Dissolution | >80% at 30 min (pH 4.0) | >80% at 30 min (pH 4.0) | >80% at 30 min (pH 4.0) | Target product profile achieved |
| Resulting Impurities | Total impurities < 0.05% | Total impurities < 0.05% | Total impurities < 0.05% | Meets specification limit (<1.0%) [1] |
Here is a guide to common problems encountered during dry granulation and their potential solutions, applicable to this compound and similar formulations.
| Problem | Possible Root Cause | Corrective & Preventive Actions |
|---|---|---|
| Excessive Fines / Poor Granule Yield | Incorrect milling settings (screen size, rotor speed); Insufficient compaction force; Formulation lacks inherent compactability [2]. | Optimize mill parameters; Adjust roller compactor force (gap and pressure); Re-evaluate excipient ratio (e.g., plastic vs. brittle materials) [3]. |
| Granule Capping / Lamination | Elastic recovery of the compacted ribbon; Too high compaction force; Air entrapment during compression [2]. | Reduce roller compaction force; Incorporate excipients that reduce elasticity (e.g., microcrystalline cellulose); Ensure proper de-aeration of powder feed. |
| Poor Flow of Final Blend | Wide or non-uniform particle size distribution; Too many fines or overly coarse granules [3]. | Re-calibrate milling step to achieve a more Gaussian size distribution; Consider adding a glidant (e.g., colloidal silicon dioxide) to the final blend [1]. |
| Content Uniformity / Segregation | Over-granulation leading to uneven fines distribution; Differences in density between API and excipients [2]. | Control granulation endpoint strictly; Ensure adequate blending time post-milling; Match particle densities of components during formulation. |
| Chemical Instability / Degradation | Heat or moisture exposure during processing (critical for heat/moisture-sensitive APIs like this compound) [1]. | Use a strictly controlled dry granulation process; Avoid hygroscopic excipients where possible; Implement in-process controls for environmental humidity. |
A systematic approach like Design of Experiments (DoE) is recommended to optimize the roller compaction process [1]. The workflow below outlines the key stages.
Objective: To define a robust design space for the dry granulation of this compound that ensures granules with suitable characteristics (flow, compressibility) and final product quality (dissolution, stability) [1].
Materials:
Methodology:
Q1: Why was dry granulation chosen over wet granulation for this compound? A1: The initial wet granulation process, which used sodium bicarbonate to enhance dissolution, led to significant stability issues during scale-up. The prolonged drying caused the sodium bicarbonate to decompose, raising the pH and catalyzing the degradation of the API. Dry granulation was adopted to eliminate thermal and moisture stress, successfully resolving these instability problems [1].
Q2: What is a key parameter to monitor for endpoint detection in dry granulation? A2: While particle size is a common metric, Basic Flow Energy (BFE) is a sensitive and precise dynamic powder parameter that can detect the transition to optimal granule properties. Monitoring the motor current of the mill can also be used as an in-process control, as it correlates with the force required to shear the granules, which is related to particle size [3] [2].
Q3: Our granules are causing capping during tableting. What is the likely cause? A3: Capping is often a result of excessive elastic recovery of the compacted material after the compression force is removed. This can be caused by too high a roller compaction force or a formulation with high elastic properties. The solution is to reduce the compaction force and/or modify the formulation to include more plastically deforming excipients like microcrystalline cellulose [2].
Q1: What are the primary stability challenges when formulating Aneratrigine with Sodium Bicarbonate? The primary challenge is the chemical instability of the formulation during large-scale manufacturing. When using wet granulation, the prolonged exposure to heat and moisture causes sodium bicarbonate to decompose. This decomposition increases the pH of the formulation, which in turn catalyzes the degradation of this compound. This manifests as capsule content discoloration (from white to pale yellow) and the formation of excessive degradants (impurities) that exceed specified limits [1] [2].
Q2: Why does the formulation show instability in production but not in lab-scale batches? The instability is a scale-dependent phenomenon. Laboratory-scale batches typically have much shorter drying times (e.g., around 5 hours). In contrast, production-scale batches require significantly longer drying times (e.g., over 16 hours at 60°C). This extended thermal and moisture stress is sufficient to trigger the decomposition of sodium bicarbonate, a problem not observed at a smaller scale [2].
Q3: What is the recommended manufacturing process to overcome these stability issues? The recommended and validated process is dry granulation (e.g., roller compaction). This method is chosen specifically to minimize heat and moisture exposure, thereby preserving the chemical integrity of both sodium bicarbonate and this compound. This process has been successfully scaled from laboratory (1.5 kg) to commercial (25.9 kg) batches [1] [2] [3].
| Problem Observed | Root Cause | Recommended Solution |
|---|---|---|
| Discoloration of capsule contents (white to yellow) | NaHCO₃ decomposition during high-heat/moisture processing, leading to increased pH and API degradation [1] [2] | Switch from wet granulation to dry granulation [1] [2] |
| High levels of degradation products (total impurities >1.0%) | Thermal and moisture stress during prolonged drying in wet granulation activates catalytic degradation pathways [1] [2] | Implement dry granulation and conduct accelerated stability studies to verify resolution [1] [3] |
| Low and variable bioavailability in Phase 1 studies | Poor aqueous solubility of this compound in acidic gastric pH (0.06 mg/mL at pH 1.2) [2] | Retain sodium bicarbonate for in situ pH modulation but use a stable manufacturing process (dry granulation) to ensure consistent performance [1] [2] |
The following table summarizes key quantitative data from the development of a stable this compound formulation, comparing the problematic and resolved approaches [1] [2] [3].
| Experimental Parameter | Wet Granulation (Production Scale) | Dry Granulation (Optimized Process) |
|---|---|---|
| Manufacturing Process | High-shear wet granulation with aqueous binder | Roller compaction (dry granulation) |
| Batch Size | 25.9 kg | 1.5 kg (lab) to 25.9 kg (commercial) |
| Key Stability Results | Discoloration; Impurities: RRT 0.92 (0.38%), RRT 2.40 (0.32%), RRT 2.44 (0.27%); Total: 1.3% | Total Impurities: < 0.05% |
| Dissolution (% release at 30 min, pH 4.0) | Data not available for unstable batch | > 80% |
| Chemical Stability | Unstable under accelerated conditions | Stable across lab, pilot, and commercial scales |
This protocol is designed to mimic and identify the causes of instability observed at a larger scale [2].
This is the validated method to produce a chemically stable this compound capsule [1] [2] [3].
The following diagram illustrates the logical decision-making process for selecting the appropriate manufacturing method based on your formulation's characteristics.
This guide addresses the primary scale-up challenge identified for Aneratrigine mesylate, a selective Nav1.7 inhibitor.
Problem: Capsule content discoloration (white to pale yellow) and excessive degradant formation during production-scale manufacturing, leading to impurity levels exceeding specifications [1].
Root Cause: The initial formulation used wet granulation with 20% sodium bicarbonate (NaHCO3) to enhance solubility via in-situ pH modulation. During scale-up to a 25.9 kg batch, the prolonged drying phase (over 16 hours at 60°C) caused the decomposition of NaHCO3. This decomposition raised the pH and catalyzed the degradation of the drug substance, a problem not observed in smaller batches with shorter drying times [1].
Validated Solution: The manufacturing process was successfully changed from wet granulation to dry granulation (roller compaction) to minimize heat and moisture exposure [1].
The table below quantifies the impact of this process change on key parameters.
| Parameter | Wet Granulation Process | Dry Granulation Process |
|---|---|---|
| Process Scale | 25.9 kg (production) | 1.5 kg to 25.9 kg (lab, pilot, production) |
| Thermal/Moisture Stress | High (prolonged drying) | Minimal [1] |
| Chemical Stability (Total Impurities) | >1.0% (exceeded spec) at 1 month | <0.05% [1] |
| Dissolution Performance | 82.6% release at 30 min (lab-scale) | >80% release at 30 min, pH 4.0 [1] |
| Scalability | Not scalable without degradation | Scalable; maintained integrity across all batches [1] |
The following methodology outlines the scaled and validated manufacturing process for this compound capsules [1].
1. Objective To manufacture this compound capsules using dry granulation to ensure chemical stability and consistent dissolution performance across laboratory, pilot, and commercial scales.
2. Materials
3. Equipment
4. Methodology Step 1: Blending Weigh the intragranular components: this compound mesylate (API), spray-dried lactose, granulated lactose, microcrystalline cellulose, and a portion of the sodium bicarbonate. Blend these components in a suitable blender to achieve a homogeneous powder mixture [1].
Step 2: Dry Granulation (Roller Compaction) Subject the blended powder mix to roller compaction to form compacted ribbons or flakes. The key is to achieve this without the addition of water or solvent, thus avoiding the need for a prolonged drying step [1].
Step 3: Milling Milled the compacts through a suitable screen to produce uniform granules of the desired particle size distribution [1].
Step 4: Final Blending Transfer the granules to a blender. Add the remaining extragranular components: the rest of the sodium bicarbonate, croscarmellose sodium (disintegrant), and colloidal silicon dioxide (glidant). Blend until homogeneous. Finally, add magnesium stearate (lubricant) and blend for a minimal, specified time to ensure uniform distribution without over-lubrication [1].
Step 5: Encapsulation Fill the final blended granules into size 00 gelatin capsules using an automatic capsule filling machine [1].
The workflow for this troubleshooting and manufacturing solution is summarized in the following diagram:
Q1: Why was sodium bicarbonate (NaHCO3) included in the this compound formulation in the first place? this compound mesylate is a BCS Class IV compound with very poor solubility at gastric pH (0.06 mg/mL at pH 1.2). Its solubility is highly pH-dependent, peaking at around 5.22 mg/mL at pH 4.0. Sodium bicarbonate was added as an alkalizing agent to modulate the in-situ pH in the stomach, thereby enhancing the drug's dissolution and bioavailability [1].
Q2: Are there alternative formulation strategies that could be used for similar compounds? Yes, other advanced techniques for poorly soluble drugs include solid dispersions, lipid-based systems (like SMEDDS), and amorphous formulations. However, these can introduce regulatory and manufacturing complexities. For this compound, dry granulation was selected as it solved the stability issue with minimal changes to the existing, effective composition, offering a robust and scalable path forward [1].
Q1: What are the common impurities and stability issues with Aneratrigine formulations during scale-up? During the scale-up of this compound capsules from laboratory to production scale (25.9 kg batch) using wet granulation, critical stability issues emerged [1]. These included:
Q2: What was the root cause of impurity formation in this compound capsules? The instability was traced to the decomposition of the alkalizing agent, sodium bicarbonate (NaHCO₃), during the prolonged drying phase of the wet granulation process [1]. At production scale, drying took over 16 hours at 60°C, which led to the decomposition of NaHCO₃. This decomposition raised the pH of the formulation and catalyzed degradation pathways that were not observed in smaller batches with shorter drying times (5 hours) [1].
Q3: How was the stability issue resolved for the this compound formulation? The formulation team successfully resolved the issue by switching the manufacturing process from wet granulation to dry granulation [1]. This alternative process minimizes heat and moisture exposure, thereby stabilizing the sodium bicarbonate. The dry granulation process was successfully scaled from laboratory (1.5 kg) to commercial batches (25.9 kg), maintaining chemical integrity and reducing total impurities to below 0.05% [1].
Q4: What is the recommended formulation and process for a stable this compound product? The optimized and scalable formulation that advanced to Phase 2a trials is summarized below [1].
| Component | Function | Quantity in Capsule |
|---|---|---|
| This compound mesylate | Active Pharmaceutical Ingredient (API) | 50 mg |
| Sodium Bicarbonate | Alkalizing Agent (for in-situ pH modulation) | 100 mg |
| Lactose Monohydrate | Diluent/Filler | 110 mg |
| Microcrystalline Cellulose | Binder/Diluent | 50 mg |
| Croscarmellose Sodium | Disintegrant | 25 mg |
| Colloidal Silicon Dioxide | Glidant | 5 mg |
| Magnesium Stearate | Lubricant | 5 mg |
| Total Fill Mass | 345 mg |
The table below summarizes the quantitative stability and performance data for the this compound formulation before and after process optimization [1].
| Parameter | Initial Wet Granulation Process | Optimized Dry Granulation Process |
|---|---|---|
| Process Scale | 25.9 kg (production) | 25.9 kg (commercial) |
| Total Impurities (Accelerated Stability) | 1.3% (exceeded spec) | < 0.05% (within spec) |
| Dissolution (% release at 30 min, pH 4.0) | 82.6% (lab-scale with NaHCO₃) | > 80% |
| Key Observations | Discoloration, excessive degradants | White powder, no discoloration |
| Scalability | Failed at production scale | Successful from 1.5 kg to 25.9 kg |
Forced degradation studies, also known as stress testing, are crucial for identifying potential impurities and establishing the stability-indicating capacity of analytical methods. The core principles are outlined in ICH guidelines and demonstrated in the this compound case [1] [2].
The following diagram illustrates the strategic decision-making process for selecting a granulation method based on your API and formulation characteristics, derived from the lessons learned with this compound.
A typical forced degradation study protocol involves subjecting the drug substance and product to various stress conditions [3] [2]:
The following data is derived from a study investigating formulation changes to address stability issues [1].
| Aneratrigine Mesylate Properties | Details |
|---|---|
| BCS Classification | Class IV (low solubility, low permeability) [1] |
| Key Stability Challenge | Degradation and impurity formation under thermal and moisture stress during wet granulation with sodium bicarbonate (NaHCO₃) [1] |
| Identified Impurities (RRT) | RRT 0.92, RRT 2.40, RRT 2.44 (among others) [1] |
| Levels at 1-Month (Accelerated) | Individual impurities exceeded the 0.2% threshold; total impurities reached 1.3%, exceeding the 1.0% specification limit [1] |
| Root Cause | Decomposition of NaHCO₃ during prolonged drying, leading to a pH shift and catalyzed degradation [1] |
| Successful Mitigation Strategy | Switching from wet granulation to dry granulation, which minimized heat and moisture exposure [1] |
| Result with Optimized Process | Total impurities were controlled below 0.05% across laboratory, pilot, and commercial batches [1] |
The cited study provides a clear methodology for how the impurity formation was investigated and resolved, which can serve as a reference for your own validation work [1].
Although a specific HPLC method for this compound was not detailed in the search results, the general workflow for developing a robust impurity profiling method is well-established in pharmaceutical analysis. The following diagram outlines this systematic approach, which you can adapt for this compound based on its physicochemical properties [2].
This workflow emphasizes a systematic approach where the most influential parameters are optimized first [2]:
| Formulation Attribute | Initial Wet Granulation Formulation | Optimized Dry Granulation Formulation |
|---|---|---|
| Manufacturing Process | Wet Granulation [1] | Dry Granulation (Roller Compaction) [1] |
| Scalability | Not scalable; failed at production scale (25.9 kg) [1] | Scalable; successful at lab (1.5 kg), pilot (5.4 kg), and commercial (25.9 kg) scales [1] |
| Chemical Stability | Poor; discoloration and high impurity levels (Total: 1.3%) under accelerated conditions [1] | Excellent; total impurities < 0.05% [1] |
| Dissolution Performance | 82.6% release at 30 minutes (at lab scale) [1] | >80% release at 30 minutes, pH 4.0 [1] |
| Key Challenge | NaHCO₃ decomposition during prolonged drying, leading to high pH and degradation [1] | Process avoids heat/moisture stress, preserving NaHCO₃ and API integrity [1] |
The data in the table above were generated using standard pharmaceutical development and testing protocols. Here are the key methodological details:
The development of this compound is a clear example of how a Quality by Design (QbD) approach can solve critical development challenges. The following diagram illustrates the logical process that led to the successful formulation.
The core problem was that this compound mesylate is a BCS Class IV drug (low solubility and low permeability) with pH-dependent solubility, being lowest at acidic gastric pH (0.06 mg/mL at pH 1.2) and highest at slightly acidic pH (5.22 mg/mL at pH 4.0) [1]. The strategy of using sodium bicarbonate was designed to temporarily neutralize the gastric environment upon ingestion, facilitating dissolution in a more favorable pH zone [1].
While a direct comparison with other Nav1.7 inhibitors like suzetrigine is not available, the search results provide context on how dissolution profiles are generally compared in pharmaceutical development.
This compound is a potent and selective Nav1.7 inhibitor being developed as a non-opioid analgesic. The drug substance used in clinical formulation is this compound mesylate, which is classified as a BCS class IV compound (low solubility, low permeability) [1].
Its key challenge is pH-dependent solubility. It has minimal solubility (0.03 mg/mL) at gastric pH (1.2), which increases to a maximum of 5.22 mg/mL at pH 4.0 (similar to the upper duodenum), before decreasing again in the higher pH of the intestine [1]. This property was a major driver for the formulation strategy.
Initial Phase 1 studies faced limited bioavailability. To address this, a capsule formulation containing 20% sodium bicarbonate (NaHCO₃) was developed to enhance dissolution via in-situ pH modulation in the stomach [1].
The table below summarizes the critical experimental data and observations from the formulation development process:
| Aspect | Initial Formulation (Wet Granulation) | Optimized Formulation (Dry Granulation) |
|---|---|---|
| Manufacturing Process | Wet granulation (with water, prolonged drying >16h at 60°C) | Dry granulation (minimal heat/moisture) [1] |
| Dissolution Performance | 82.6% release at 30 minutes (lab-scale) [1] | >80% release at 30 minutes, pH 4.0 [1] |
| Stability (Impurities) | Total impurities reached 1.3% (exceeds 1.0% spec); discoloration of capsule contents [1] | Total impurities < 0.05% [1] |
| Root Cause of Issues | Decomposition of NaHCO₃ during drying, leading to high pH and catalyzed degradation [1] | Scalable process that maintains chemical integrity [1] |
| Batch Scalability | Issues at production scale (25.9 kg) [1] | Successful across lab (1.5 kg), pilot (5.4 kg), and commercial (25.9 kg) scales [1] |
The research employed a systematic approach to investigate the root cause of the instability observed during scale-up [1]:
While a direct comparison of this compound salts is not available, the development path highlights the critical factors in salt selection. The mesylate salt was likely chosen to improve the solubility of the parent compound, a common practice in drug development [2].
The subsequent formulation challenge was not to compare different this compound salts, but to overcome the specific physicochemical limitations of the chosen mesylate salt, particularly its very low solubility at gastric pH, which was the primary barrier to its oral bioavailability [1].
The following diagram illustrates the logical workflow and decision process that led from the identified problem to the optimized formulation, summarizing the key information above.
The available data demonstrates a successful formulation optimization for this compound mesylate. For a complete salt form comparative evaluation, the following approaches would be necessary:
The table below summarizes the available information on this compound and places it within the broader context of other novel, mechanism-based non-opioid analgesic targets under investigation [1].
| Therapeutic Class | Example Compound(s) | Primary Molecular Target | Mechanism of Action | Indicated Pain Type (per research) |
|---|---|---|---|---|
| Selective Sodium Channel Blocker | This compound | Sodium channel protein type 9 subunit alpha (Nav1.7) [2] | Blocks a specific subtype of sodium channel crucial for action potential generation in pain-signaling neurons [2]. | Neuropathic pain [2] |
| NGF Monoclonal Antibodies | Tanezumab, Fasinumab | Nerve Growth Factor (NGF) [1] | Binds and inhibits NGF, a key mediator involved in pain sensitization and chronic pain states [1]. | Chronic pain (e.g., osteoarthritis), inflammatory pain [1] |
| TRPV1 Antagonists | Various candidates in trials | Transient Receptor Potential Vanilloid 1 (TRPV1) channel [1] | Antagonizes the receptor for capsaicin and heat, reducing the activation of pain-sensing neurons [3] [1]. | Inflammatory pain, neuropathic pain [3] [1] |
| ENT1 Inhibitor | Duke University compound (pre-clinical) | Equilibrative Nucleotide Transporter 1 (ENT1) [4] | Inhibits adenosine reuptake, increasing extracellular adenosine levels to leverage the body's innate pain-suppressing pathways [4]. | Neuropathic pain, inflammatory pain [4] |
For a researcher comparing this compound, the most relevant experimental data would involve assays that quantify its interaction with the Nav1.7 channel and its functional effects.
INa), allowing for the calculation of IC50 values to determine potency [1].The following diagram illustrates the distinct physiological targets of this compound and other novel non-opioid analgesic classes. This compound acts on peripheral nerves, while other classes modulate different parts of the pain pathway.